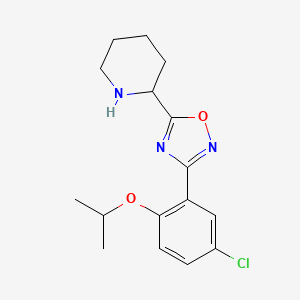

4-Methyl-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

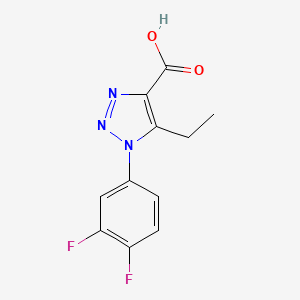

La 4-Méthyl-N-((5-(4-nitrophényl)-1H-1,2,4-triazol-3-yl)méthyl)aniline est un composé organique complexe qui comprend un cycle triazole, un groupe nitrophényle et une partie aniline méthylée.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4-Méthyl-N-((5-(4-nitrophényl)-1H-1,2,4-triazol-3-yl)méthyl)aniline implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une méthode courante comprend les étapes suivantes :

Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant de l’hydrazine et un composé nitrile approprié en conditions acides ou basiques.

Méthylation : La partie aniline est méthylée à l’aide d’iodure de méthyle ou de sulfate de diméthyle en présence d’une base comme le carbonate de potassium.

Réaction de couplage : La dernière étape consiste à coupler le cycle triazole avec les groupes nitrophényle et aniline méthylés à l’aide d’un agent de couplage approprié comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) ou le DCC (dicyclohexylcarbodiimide).

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification évolutives telles que la cristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

La 4-Méthyl-N-((5-(4-nitrophényl)-1H-1,2,4-triazol-3-yl)méthyl)aniline peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en un groupe amino à l’aide d’agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur au palladium.

Réduction : Le composé peut être oxydé à l’aide d’agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Substitution : Le groupe méthyle sur la partie aniline peut être substitué par d’autres groupes fonctionnels à l’aide de réactions de substitution électrophile.

Réactifs et conditions courants

Oxydation : Hydrogène gazeux, catalyseur au palladium.

Réduction : Permanganate de potassium, trioxyde de chrome.

Substitution : Réactifs électrophiles comme les halogènes, les chlorures de sulfonyle.

Principaux produits formés

Réduction : Formation de 4-Méthyl-N-((5-(4-aminophényl)-1H-1,2,4-triazol-3-yl)méthyl)aniline.

Oxydation : Formation de divers dérivés oxydés en fonction des conditions de réaction.

Substitution : Formation de dérivés d’aniline substitués.

Applications De Recherche Scientifique

La 4-Méthyl-N-((5-(4-nitrophényl)-1H-1,2,4-triazol-3-yl)méthyl)aniline a plusieurs applications en recherche scientifique :

Chimie médicinale : Elle est utilisée comme bloc de construction pour la synthèse d’agents pharmaceutiques potentiels, en particulier ceux qui ciblent des enzymes ou des récepteurs spécifiques.

Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques uniques.

Chimie industrielle : Elle sert d’intermédiaire dans la synthèse de colorants, de pigments et d’autres produits chimiques industriels.

Mécanisme D'action

Le mécanisme d’action de la 4-Méthyl-N-((5-(4-nitrophényl)-1H-1,2,4-triazol-3-yl)méthyl)aniline dépend de son application spécifique. En chimie médicinale, elle peut agir en se liant à des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, et ainsi en modulant leur activité. Le cycle triazole et le groupe nitrophényle sont des caractéristiques structurelles clés qui contribuent à son affinité de liaison et à sa spécificité.

Comparaison Avec Des Composés Similaires

Composés similaires

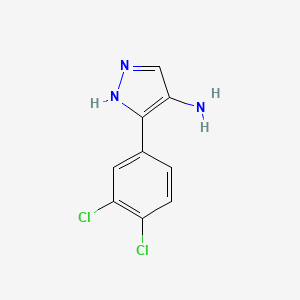

4-Méthyl-N-((5-(4-aminophényl)-1H-1,2,4-triazol-3-yl)méthyl)aniline : Structure similaire, mais avec un groupe amino au lieu d’un groupe nitro.

4-Méthyl-N-((5-(4-chlorophényl)-1H-1,2,4-triazol-3-yl)méthyl)aniline : Structure similaire, mais avec un groupe chloro au lieu d’un groupe nitro.

Unicité

La 4-Méthyl-N-((5-(4-nitrophényl)-1H-1,2,4-triazol-3-yl)méthyl)aniline est unique en raison de la présence du groupe nitro, qui confère des propriétés électroniques et une réactivité distinctes. Cela la rend particulièrement utile dans les applications nécessitant des interactions électroniques spécifiques ou des propriétés redox.

Propriétés

Formule moléculaire |

C16H15N5O2 |

|---|---|

Poids moléculaire |

309.32 g/mol |

Nom IUPAC |

4-methyl-N-[[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |

InChI |

InChI=1S/C16H15N5O2/c1-11-2-6-13(7-3-11)17-10-15-18-16(20-19-15)12-4-8-14(9-5-12)21(22)23/h2-9,17H,10H2,1H3,(H,18,19,20) |

Clé InChI |

VATDTTAHSSCUTL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-iodobenzo[d]thiazole](/img/structure/B11812965.png)